REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[O:11]([CH2:18][CH2:19][OH:20])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(CC)CC)C>C(Cl)Cl>[O:11]([CH2:18][CH:19]=[O:20])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
5.11 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
6.12 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 10 min at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. for 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 10 min at −78° C
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
It was warmed to room temperature
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with a 10% aqueous solution of sodium hydrogensulphate (2×200 ml) and subsequently with brine (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica (100 g)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |